molecular formula C4H5ClN2OS B3020775 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 3914-44-1

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

Cat. No.: B3020775
CAS No.: 3914-44-1
M. Wt: 164.61
InChI Key: XJOVVVBJGYPIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions.

    Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives such as 2-(azidomethyl)-5-methoxy-1,3,4-thiadiazole, 2-(thiomethyl)-5-methoxy-1,3,4-thiadiazole, and 2-(aminomethyl)-5-methoxy-1,3,4-thiadiazole.

    Oxidation Reactions: Products include 2-(chloromethyl)-5-formyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-carboxy-1,3,4-thiadiazole.

    Reduction Reactions: Dihydrothiadiazole derivatives such as 2-(chloromethyl)-5-methoxy-1,3,4-dihydrothiadiazole.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thiadiazole ring structure, which imparts distinct chemical and biological properties compared to other heterocycles.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVVVBJGYPIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.